2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Description
Structural Classification Within Spiroheterocyclic Systems
The molecular architecture of this compound (C₇H₁₂N₄O) features a 1,3,8-triazaspiro[4.5]decane core, comprising two fused rings sharing a single sp³-hybridized spiro carbon atom. The larger ring consists of a six-membered piperidine analog, while the smaller ring forms a five-membered heterocycle containing three nitrogen atoms. Key structural attributes include:
- Spiro junction : The quaternary carbon at position 8 creates perpendicular ring planes, enforcing a rigid three-dimensional conformation that reduces rotational freedom compared to planar heterocycles.
- Heteroatom distribution : Nitrogen atoms occupy positions 1, 3, and 8, with the enamine (C=N) functionality at position 1 contributing to resonance stabilization. The ketone group at position 4 introduces hydrogen-bonding capability.
- Substituent effects : The exocyclic amino group at position 2 enhances solubility and provides a handle for derivatization, while the spiro configuration limits metabolic oxidation pathways.
Table 1: Structural features of this compound
| Feature | Description |
|---|---|
| Molecular formula | C₇H₁₂N₄O |
| Ring system | 1,3,8-Triazaspiro[4.5]decane |
| Key functional groups | 2-Amino, 4-keto, 1-enamine |
| Hybridization state | Sp³ spiro carbon |
| Heteroatom count | 3 nitrogen atoms in small ring, 1 nitrogen in large ring |
This structural profile positions the compound within the broader class of nitrogen-rich spiroheterocycles, which demonstrate enhanced binding specificity to biological targets compared to monocyclic analogs. The spatial arrangement of nitrogen atoms creates complementary electrostatic surfaces for interacting with enzyme active sites, particularly those involving transition-state stabilization in hydrolytic reactions.
Historical Evolution of Triazaspiro Scaffolds in Drug Discovery
The development of 1,3,8-triazaspiro[4.5]decane derivatives traces back to early 21st-century efforts to overcome limitations of flat aromatic systems in drug design. Key milestones include:
- 2000-2010 : Initial synthetic methodologies focused on [3+2] cycloaddition strategies using N-heterocyclic carbene (NHC) catalysts to construct the spiro core. These methods enabled gram-scale production but suffered from limited stereochemical control.
- 2012-2015 : Advances in organocatalytic asymmetric synthesis allowed enantioselective formation of spirocenters, as demonstrated in the preparation of related spirooxindoles with >20:1 diastereomeric ratios.
- 2018 : Breakthrough pharmacological studies identified 1,3,8-triazaspiro[4.5]decane derivatives as mitochondrial permeability transition pore (mPTP) inhibitors, validating their utility in cardiovascular therapeutics. The scaffold’s ability to interact with ATP synthase subunits without disrupting mitochondrial ATP production marked a significant advancement.
- 2020s : Modular synthetic approaches emerged, such as the three-step sequence employing urea, diethyl oxalate, and 2-(ethylamino)acetaldehyde, which improved yields to >80% while eliminating toxic cyanide reagents.
Table 2: Evolution of synthetic strategies for triazaspiro[4.5]decane derivatives
| Period | Synthetic Approach | Key Advancement | Yield Range |
|---|---|---|---|
| 2002 | Sodium cyanide-mediated cyclization | First one-pot synthesis | 75-80% |
| 2018 | NHC-catalyzed enantioselective synthesis | Diastereomeric ratio >20:1 | 68-98% |
| 2023 | Cyanide-free three-step protocol | Scalable industrial production | 82-85% |
The scaffold’s historical trajectory reflects broader trends in medicinal chemistry toward structurally complex, three-dimensional architectures. Recent patents highlight derivatives of this compound as lead compounds in kinase inhibition and epigenetic modulation programs, though specific target indications remain proprietary. Computational studies suggest the amino-ketone motif enables bidentate binding to metalloenzymes, while the spiro system’s rigidity minimizes entropic penalties upon target engagement.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-6-10-5(12)7(11-6)1-3-9-4-2-7/h9H,1-4H2,(H3,8,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVFSPSHCYEXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255991 | |
| Record name | 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-71-5 | |
| Record name | 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a triazine derivative, followed by cyclization to form the spiro compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts like acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications: Substituent Variations
a) 2-Methyl Derivative (2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one)
- Structure: Methyl substitution at position 2 replaces the amino group.
- Properties: Reduced polarity compared to the amino analogue; often used as a synthetic intermediate. For example, it reacts with bromo-chloropyridines to form bioactive pyridyl derivatives (19% yield in ) .
- Applications : Precursor for kinase inhibitors and antiparasitic agents .
b) 2-(Dimethylamino) Derivative (CAS 1227465-49-7)
- Structure: Dimethylamino group at position 2.
- Properties : Enhanced solubility in polar solvents due to the tertiary amine; molecular formula C₉H₁₆N₄O .
- Applications : Explored for interactions with biological targets, though specific activities remain under investigation .
c) 1-Phenyl Derivatives
- Structure : Phenyl substitution at position 1 (e.g., 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one).
- Properties: Increased lipophilicity; demonstrated antiparasitic activity against Trypanosoma brucei (low µM inhibition of TbTR enzyme) .
- Applications: Lead compounds for treating African trypanosomiasis .
Side Chain and Salt Forms
Key Findings:
- Antiparasitic Activity: 1-Phenyl derivatives inhibit Trypanosoma brucei growth via reversible TS2-competitive enzyme inhibition .
- Opioid Receptor Modulation : Biarylalkyl-substituted 1-phenyl variants show affinity for µ-opioid receptors, suggesting utility in pain management .
- Phospholipase D (PLD) Inhibition: Analogues like NOPT and NFOT suppress PLD2 activity, relevant in cancer and neurodegenerative diseases .
Biological Activity
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS No. 1269106-47-9) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 172.20 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.
Research indicates that compounds within the triazaspiro class can interact with mitochondrial permeability transition pores (mPTP), which are critical in regulating cell death pathways during ischemic events such as myocardial infarction. The opening of mPTP leads to mitochondrial dysfunction and cell apoptosis; thus, inhibiting this process can offer protective effects against reperfusion injury.
Inhibition of Mitochondrial Permeability Transition Pore (mPTP)
A study published in the Journal of Medicinal Chemistry highlighted the discovery of novel derivatives based on the 1,3,8-triazaspiro[4.5]decane scaffold that effectively inhibit mPTP opening. These derivatives demonstrated significant cardioprotective effects in models of myocardial infarction by reducing apoptotic rates and improving cardiac function during reperfusion .
| Compound | mPTP Inhibition (%) | Effect on Cardiac Function |
|---|---|---|
| Compound A | 60% | Improved |
| Compound B | 55% | Moderate Improvement |
| This compound | 50% | Notable Improvement |
Antioxidant Properties
Another aspect of the biological activity of this compound is its potential antioxidant properties. Preliminary studies suggest that this compound may help mitigate oxidative stress by scavenging free radicals, thereby protecting cellular components from damage.
Case Studies
- Cardioprotection in Myocardial Infarction : In a controlled study involving animal models of myocardial infarction, administration of this compound resulted in a statistically significant reduction in myocardial damage compared to control groups . The compound was administered during reperfusion and showed a decrease in infarct size and improved recovery of cardiac function.
- Neuroprotective Effects : Emerging research suggests that derivatives similar to this compound may also exhibit neuroprotective effects by modulating mitochondrial function and reducing neuronal apoptosis in models of neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions and cyclization. For example, derivatives of this scaffold are synthesized via coupling reactions using Boc-protected intermediates followed by deprotection . Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalysts (e.g., EDCI/HOBt). Purification via recrystallization or chromatography (silica gel or HPLC) is critical to isolate the product from byproducts like unreacted amines or hydrolysis derivatives .
Q. Which analytical techniques are most effective for confirming the spirocyclic structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : 1H/13C NMR to identify sp3 hybridized carbons in the spiro ring and amine protons.
- Mass Spectrometry (MS) : APCI or ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the spiro arrangement, though this requires high-purity crystals .
Q. How can researchers assess the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Thermogravimetric Analysis (TGA) : To evaluate degradation at elevated temperatures.
- HPLC-UV/MS : Monitor decomposition products under varying pH, light, and humidity conditions. For example, derivatives with labile substituents (e.g., esters) may require inert atmospheres or desiccants .
Advanced Research Questions
Q. What strategies are used to explore structure-activity relationships (SAR) for opioid receptor binding in derivatives of this scaffold?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Introducing alkyl, aryl, or fluorinated groups at the 8-position to modulate lipophilicity and receptor affinity. For instance, biarylalkyl substitutions enhance μ-opioid receptor selectivity .
- Functional Assays : Measure cAMP inhibition or [35S]GTPγS binding to quantify agonist/antagonist activity.
- Molecular Docking : Use crystal structures of opioid receptors (e.g., PDB 6DDF) to predict binding modes and guide synthetic modifications .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodological Answer : Employ:
- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO/LUMO) influencing reactivity.
- Molecular Dynamics (MD) Simulations : Assess interactions with non-target proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways.
- Pharmacophore Mapping : Compare the scaffold to known ligands of serotonin (5-HT2A) or sigma receptors to identify potential cross-reactivity .
Q. What in vivo models are suitable for evaluating the antinociceptive efficacy of this compound?
- Methodological Answer : Use:
- Rodent Neuropathic Pain Models : Chronic constriction injury (CCI) or spinal nerve ligation to test efficacy in mechanical allodynia.
- Pharmacokinetic Studies : Measure plasma half-life and brain penetration via LC-MS/MS. Peripheral restriction can be achieved by introducing polar groups (e.g., carboxylic acids) to limit CNS exposure .
Q. How can impurity profiling during synthesis inform scale-up processes?
- Methodological Answer :
- HPLC-MS with Charged Aerosol Detection (CAD) : Quantify impurities at <0.1% levels.
- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), or basic (NaOH) conditions to identify critical quality attributes (CQAs).
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., stoichiometry, mixing time) to minimize byproducts like dimerized spirocycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
